N-(2-Fluoro-5-benzyloxypentyl)phthalimide
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Overview
Description
N-(2-Fluoro-5-benzyloxypentyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phthalimide core, a fluoro-substituted pentyl chain, and a benzyloxy group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-benzyloxypentyl)phthalimide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phthalic anhydride, 2-fluoropentanol, and benzyl alcohol.
Formation of Phthalimide: Phthalic anhydride is reacted with ammonia or a primary amine to form phthalimide.
Alkylation: The phthalimide is then alkylated with 2-fluoropentanol under basic conditions to introduce the fluoro-substituted pentyl chain.
Benzyloxylation: Finally, the benzyloxy group is introduced by reacting the intermediate with benzyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-5-benzyloxypentyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid or phthalic acid derivatives.
Substitution: The fluoro and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phthalamic acid, phthalic acid derivatives.
Substitution: Various substituted phthalimides.
Scientific Research Applications
N-(2-Fluoro-5-benzyloxypentyl)phthalimide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-benzyloxypentyl)phthalimide involves its interaction with specific molecular targets. The fluoro and benzyloxy groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Fluoro-5-benzyloxypentyl)phthalimide can be compared with other phthalimide derivatives such as:
N-(2-Fluoropentyl)phthalimide: Lacks the benzyloxy group, resulting in different chemical properties and applications.
N-(2-Benzyloxypentyl)phthalimide: Lacks the fluoro group, affecting its reactivity and biological activity.
N-(2-Fluoro-5-methoxypentyl)phthalimide: Contains a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior.
The presence of both fluoro and benzyloxy groups in this compound makes it unique, offering a combination of properties that are advantageous in various applications.
Properties
IUPAC Name |
2-(2-fluoro-5-phenylmethoxypentyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c21-16(9-6-12-25-14-15-7-2-1-3-8-15)13-22-19(23)17-10-4-5-11-18(17)20(22)24/h1-5,7-8,10-11,16H,6,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYPIHDVRWPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CN2C(=O)C3=CC=CC=C3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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